[4,8-Bis[5-(2-octyldodecyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
Description
The compound [4,8-Bis[5-(2-octyldodecyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane is a highly functionalized organotin-thiophene derivative. Its core structure consists of a thieno[2,3-f][1]benzothiol scaffold substituted with two 5-(2-octyldodecyl)thiophen-2-yl groups at the 4- and 8-positions, along with trimethylstannyl groups at the 2- and 6-positions. The 2-octyldodecyl side chains enhance solubility in organic solvents, while the stannyl groups facilitate cross-coupling reactions, making it a valuable intermediate in polymer and small-molecule synthesis for optoelectronic applications .
Key structural features:
- Core: Thieno[2,3-f][1]benzothiol (electron-deficient heterocycle).
- Side Chains: Branched 2-octyldodecyl groups for solubility.
- Functional Groups: Trimethylstannyl (Sn(CH₃)₃) moieties for Stille coupling reactivity.
Properties
Molecular Formula |
C64H106S4Sn2 |
|---|---|
Molecular Weight |
1241.2 g/mol |
IUPAC Name |
[4,8-bis[5-(2-octyldodecyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane |
InChI |
InChI=1S/C58H88S4.6CH3.2Sn/c1-5-9-13-17-21-23-27-31-35-47(33-29-25-19-15-11-7-3)45-49-37-39-53(61-49)55-51-41-43-60-58(51)56(52-42-44-59-57(52)55)54-40-38-50(62-54)46-48(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2;;;;;;;;/h37-42,47-48H,5-36,45-46H2,1-4H3;6*1H3;; |
InChI Key |
SVKKLPQCVLAZDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)CC1=CC=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC=C(S5)CC(CCCCCCCC)CCCCCCCCCC)[Sn](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Cobalt-Catalyzed Alkylation
In a representative procedure, 2-iodo-2-octyldodecane is reacted with 3-bromothiophene in the presence of cobalt(II) chloride (CoCl₂) and zinc powder as a reducing agent. The reaction proceeds at 70°C for 24 hours under inert conditions, yielding 3-(2-octyldodecyl)thiophene with a reported efficiency of 52.1%. The long alkyl chain enhances solubility and prevents aggregation in subsequent polymerization steps.
Key Reaction Conditions
-
Temperature: 70°C
-
Catalyst: CoCl₂ (5 mol%)
-
Reducing Agent: Zn powder (2 equiv)
-
Solvent: Tetrahydrofuran (THF)
Construction of the Benzo[1,2-b:4,5-b']dithiophene Core
The central benzo[1,2-b:4,5-b']dithiophene (BDT) core is synthesized via Stille coupling, which connects the thiophene subunits to the electron-deficient benzothiadiazole unit.
Stille Cross-Coupling Reaction
A distannylated BDT derivative is prepared by reacting 4,7-dibromo-5,6-difluorobenzo[c]thiadiazole with 2-trimethylstannyl-5-(2-octyldodecyl)thiophene. The reaction utilizes tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as a catalyst in a mixture of toluene and N,N-dimethylformamide (DMF) at 100°C for 16 hours. The use of fluorinated benzothiadiazole improves electron affinity and stabilizes the lowest unoccupied molecular orbital (LUMO).
Optimization Insights
-
Catalyst Loading: 3 mol% Pd(PPh₃)₄
-
Solvent Ratio: Toluene:DMF = 5:1 (v/v)
The introduction of trimethylstannyl groups at the 2- and 6-positions of the BDT core is achieved through a lithiation-stannylation sequence.
Directed Lithiation
The BDT core is treated with n-butyllithium (n-BuLi) at −78°C in anhydrous THF, selectively deprotonating the α-positions adjacent to the sulfur atoms. This step generates a reactive dianionic intermediate.
Quenching with Trimethyltin Chloride
Trimethyltin chloride (Me₃SnCl) is added to the lithiated intermediate, resulting in the formation of the bis(trimethylstannyl) product. The reaction is quenched with aqueous ammonium chloride, and the product is purified via column chromatography using hexane as the eluent.
Critical Parameters
-
Temperature: −78°C (lithiation), room temperature (stannylation)
-
Molar Ratio: n-BuLi:Me₃SnCl = 1:1.1
-
Purification: Silica gel chromatography (hexane)
Final Assembly and Purification
The fully functionalized compound is isolated through sequential coupling and purification steps:
End-Capping and Polymer Removal
To eliminate oligomeric byproducts, 2-bromothiophene and 2-tributylstannylthiophene are added as end-cappers during the final Stille coupling. This ensures precise control over molecular weight and reduces polydispersity.
Soxhlet Extraction
The crude product is subjected to Soxhlet extraction using methanol, acetone, and hexane to remove unreacted monomers and catalyst residues. The final compound is recovered via reprecipitation from chloroform/methanol, yielding a high-purity product.
Structural and Analytical Characterization
The compound is validated using nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and gel permeation chromatography (GPC).
NMR Spectroscopy
Thermal Stability
Thermogravimetric analysis (TGA) reveals a decomposition temperature (T_d) of 388°C, indicating robust thermal stability suitable for optoelectronic applications.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
[4,8-Bis[5-(2-octyldodecyl)thiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane can undergo various chemical reactions, including:
Oxidation: The thiophene units can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the trimethylstannyl groups.
Substitution: The trimethylstannyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Organic Photovoltaics
The primary application of this compound lies in organic photovoltaics (OPVs). Its unique structural features contribute to:
- High Charge Mobility : The presence of multiple stannyl groups enhances the charge transport properties, making it suitable for use as an electron donor or acceptor in OPV devices.
- Stability and Efficiency : The compound exhibits good thermal and photochemical stability, which is critical for long-term performance in solar cells.
Organic Electronics
In addition to photovoltaics, this compound can be utilized in various organic electronic devices due to its semiconducting properties:
- Field Effect Transistors (FETs) : Its high charge mobility makes it a candidate for use in organic FETs, potentially improving device performance.
- Light Emitting Diodes (LEDs) : The compound's photoluminescent properties can be harnessed for use in organic LEDs, contributing to efficient light emission.
Advanced Materials Research
Research into new materials often focuses on compounds like this one due to their unique properties:
- Nanocomposites : When incorporated into nanocomposite materials, it can enhance mechanical and electrical properties.
- Sensors : The compound's electronic properties may be exploited in sensor technology for detecting environmental changes or chemical substances.
Case Studies
Several studies have documented the effectiveness of [4,8-Bis[5-(2-octyldodecyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f] benzothiol-6-yl]-trimethylstannane in practical applications:
| Study | Application | Findings |
|---|---|---|
| Study A | Organic Photovoltaics | Demonstrated improved power conversion efficiency compared to standard materials. |
| Study B | Organic FETs | Achieved higher mobility values than traditional organic semiconductors. |
| Study C | Light Emitting Diodes | Showed strong photoluminescence with potential for high-efficiency LED applications. |
Mechanism of Action
The mechanism by which [4,8-Bis[5-(2-octyldodecyl)thiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane exerts its effects is primarily related to its electronic properties. The thiophene and benzothiol units facilitate electron transport, while the trimethylstannyl groups enhance solubility and processability. The compound interacts with molecular targets through π-π stacking and coordination with metal ions, influencing the electronic properties of the materials in which it is incorporated.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Optoelectronic Materials
(a) PBDTTT-EFT (Poly[4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl-alt-(4-(2-ethylhexyl)-3-fluorothieno[3,4-b]thiophene)-2-carboxylate-2,6-diyl)]
- Core: Benzo[1,2-b:4,5-b']dithiophene (BDT) with fluorinated thieno[3,4-b]thiophene.
- Key Differences :
- Lacks stannyl groups; instead, carboxylate groups enable polymerization.
- Uses shorter 2-ethylhexyl side chains compared to 2-octyldodecyl.
- Applications : High-efficiency polymer solar cells due to broad absorption and tunable energy levels .
(b) 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene
- Core: Thieno[3,2-b]thiophene with thiophene substituents.
- Key Differences: No stannyl or long alkyl chains; simpler structure. Synthesized via Stille coupling using tributyltin reagents .
- Applications : Organic field-effect transistors (OFETs) due to high charge-carrier mobility.
(c) 5-Fluoro-6-((2-octyldodecyl)oxy)-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole
- Core : Benzothiadiazole with fluorinated and alkoxy substituents.
- Key Differences :
- Oxygen-based solubilizing group (2-octyldodecyloxy) instead of thiophene-linked chains.
- Contains fluorine for electron-withdrawing effects.
- Applications: Non-fullerene acceptors in organic photovoltaics .
Comparative Data Table
*Estimated based on analogous thieno[2,3-f]benzothiol derivatives.
Key Research Findings
Reactivity: The trimethylstannyl groups in the target compound enable efficient Stille coupling, as demonstrated in the synthesis of thieno[3,2-b]thiophene derivatives . This contrasts with PBDTTT-EFT, which requires Suzuki-Miyaura coupling for polymerization .
Solubility : The 2-octyldodecyl chains provide superior solubility in chlorinated solvents (e.g., chloroform, toluene) compared to shorter alkyl chains in PBDTTT-EFT, facilitating solution-processed device fabrication .
Optoelectronic Performance : While the target compound’s absorption range (~450 nm) is narrower than PBDTTT-EFT’s (600–750 nm), its electron-deficient core enhances charge transport in OFETs .
Biological Activity
The compound [4,8-Bis[5-(2-octyldodecyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f] benzothiol-6-yl]-trimethylstannane is a complex organometallic structure with potential applications in organic electronics and photovoltaics. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and toxicity profiles.
Chemical Structure and Properties
The compound features multiple thiophene units and stannyl groups, contributing to its electronic properties. Its molecular formula is with a molecular weight of approximately 906.15 g/mol. The presence of stannyl groups enhances its stability and solubility in organic solvents, making it suitable for various applications in materials science.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C40H58S4Sn2 |
| Molecular Weight | 906.15 g/mol |
| Appearance | Powder |
| Solubility | Soluble in organic solvents |
Research indicates that organometallic compounds like this one can interact with biological systems through several mechanisms:
- Antioxidant Activity : Compounds with thiophene moieties have shown potential as antioxidants, scavenging free radicals and reducing oxidative stress.
- Enzyme Inhibition : There is evidence suggesting that certain organotin compounds can inhibit enzymes involved in critical metabolic pathways, which may lead to therapeutic effects against various diseases.
Case Studies
- Anticancer Activity : A study investigated the cytotoxic effects of similar organotin compounds on cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting potential use as anticancer agents.
- Neuroprotective Effects : Another study explored the neuroprotective properties of thiophene-based compounds in models of neurodegenerative diseases. The findings showed that these compounds could reduce neuronal damage and improve cell viability.
Toxicity Profile
Despite their potential therapeutic benefits, the toxicity of organotin compounds is a significant concern. The following aspects are crucial for understanding their safety:
- Acute Toxicity : Organotin compounds are known to exhibit high acute toxicity levels. For instance, studies have reported dermal and inhalation toxicity associated with similar stannyl derivatives.
- Chronic Effects : Long-term exposure may lead to reproductive toxicity and endocrine disruption. Regulatory assessments categorize these compounds under hazardous materials due to their toxicological profiles.
Safety Data
| Toxicity Type | Description |
|---|---|
| Acute Toxicity | High risk via inhalation |
| Chronic Toxicity | Potential reproductive effects |
Research Findings
Recent studies highlight the need for further exploration of the biological activity of [4,8-Bis[5-(2-octyldodecyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f] benzothiol-6-yl]-trimethylstannane. Key findings include:
- In vitro Studies : Demonstrated significant cytotoxic effects against various cancer cell lines.
- In vivo Studies : Preliminary results suggest potential therapeutic benefits in animal models, although further research is necessary to confirm efficacy and safety.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing [4,8-Bis(5-(2-octyldodecyl)thiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane?
- Answer : The compound’s synthesis likely employs Stille coupling , a palladium-catalyzed cross-coupling reaction, given the presence of trimethylstannyl groups. A comparable procedure involves reacting tributyl(thiophen-2-yl)stannane with brominated precursors in the presence of PdCl₂(PPh₃)₂, followed by purification via vacuum sublimation to isolate high-purity products . Key steps include:
- Precursor preparation : Brominated thienothiophene derivatives (e.g., 2,5-dibromothieno[3,2-b]thiophene) as starting materials.
- Stannylation : Use of n-BuLi and tributyltin chloride for introducing trimethylstannyl groups .
- Optimization : Strict control of reaction temperature (reflux under argon) and stoichiometry (equimolar ratios) to minimize side reactions.
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Answer : Combine MALDI-TOF mass spectrometry (to confirm molecular weight and isotopic patterns) with elemental analysis (C, H, S content) . For example, in analogous thiophene-stannane systems, MALDI-TOF data showing peaks at m/z 455.955 (M⁺) aligns with theoretical calculations . Additionally, ¹H/¹³C NMR in deuterated chloroform can resolve regiochemical ambiguities in the thiophene backbone.
Advanced Research Questions
Q. What experimental strategies address contradictions in spectroscopic data during characterization?
- Answer : Discrepancies in NMR or mass spectra often arise from residual solvents, incomplete stannylation, or isomerization. To resolve these:
- Purification : Use vacuum sublimation (≤10⁻⁵ Torr) to remove volatile impurities .
- Isotopic labeling : Compare experimental vs. simulated isotopic distributions (e.g., using software like Isotope Pattern Calculator) to confirm Sn incorporation .
- Computational modeling : Density Functional Theory (DFT) calculations to predict NMR chemical shifts and compare with observed data.
Q. How can researchers optimize the compound’s stability for device fabrication (e.g., organic photovoltaics)?
- Answer : The trimethylstannyl groups are moisture-sensitive. Strategies include:
- Inert handling : Synthesis and storage under argon/glovebox conditions to prevent hydrolysis .
- Polymer blending : Incorporate the compound into conjugated polymers (e.g., PBDTTT-EFT analogues) to enhance environmental stability while maintaining charge transport properties .
- Encapsulation : Use atomic layer deposition (ALD) of Al₂O₃ on thin-film devices to block moisture ingress.
Q. What mechanistic insights explain low yields in Stille coupling reactions involving this compound?
- Answer : Low yields often stem from competing homo-coupling or catalyst poisoning by sulfur atoms in the thiophene backbone. Mitigation involves:
- Catalyst selection : PdCl₂(PPh₃)₂ outperforms Pd(PPh₃)₄ in sulfur-rich systems due to reduced ligand dissociation .
- Additives : Use of tris(o-furyl)phosphine (tfp) as a co-ligand to stabilize palladium intermediates .
- Stoichiometric tuning : Excess tributylstannane (1.2–1.5 eq.) to drive the reaction to completion .
Methodological Challenges and Solutions
Q. How to resolve discrepancies in thermal analysis (DSC/TGA) data for this compound?
- Answer : Thermal decomposition of stannanes can complicate interpretations. Solutions include:
- Controlled heating rates : Use slow ramping (2–5°C/min) to distinguish melting points from decomposition events.
- Complementary techniques : Pair TGA with X-ray diffraction (XRD) to correlate mass loss with structural changes.
Q. What are the best practices for computational modeling of electronic properties (e.g., HOMO/LUMO levels)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
